11a-Hydroxy-18-methylestr-4-ene-3,17-dione

Microbial biotransformation Steroid 11α-hydroxylation Industrial biocatalysis

11a-Hydroxy-18-methylestr-4-ene-3,17-dione (CAS 53067-82-6), also referred to as 11α-hydroxy-13-ethyl-gon-4-ene-3,17-dione or 11α-OH-ethylgonendione, is a synthetic 19-norsteroid of the gonane family with the molecular formula C₁₉H₂₆O₃ and a molecular weight of 302.4 g/mol. It is a white to off-white crystalline powder with a melting point of 192–193 °C, freely soluble in chlorinated and ketonic organic solvents but insoluble in water.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
CAS No. 53067-82-6
Cat. No. B1591480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11a-Hydroxy-18-methylestr-4-ene-3,17-dione
CAS53067-82-6
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCCC12CC(C3C(C1CCC2=O)CCC4=CC(=O)CCC34)O
InChIInChI=1S/C19H26O3/c1-2-19-10-16(21)18-13-6-4-12(20)9-11(13)3-5-14(18)15(19)7-8-17(19)22/h9,13-16,18,21H,2-8,10H2,1H3/t13-,14-,15-,16+,18+,19-/m0/s1
InChIKeyJEMKJBGEAVUIOC-ZRTWPRGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11a-Hydroxy-18-methylestr-4-ene-3,17-dione (CAS 53067-82-6): Steroid Intermediate Procurement & Selection Guide


11a-Hydroxy-18-methylestr-4-ene-3,17-dione (CAS 53067-82-6), also referred to as 11α-hydroxy-13-ethyl-gon-4-ene-3,17-dione or 11α-OH-ethylgonendione, is a synthetic 19-norsteroid of the gonane family with the molecular formula C₁₉H₂₆O₃ and a molecular weight of 302.4 g/mol [1]. It is a white to off-white crystalline powder with a melting point of 192–193 °C, freely soluble in chlorinated and ketonic organic solvents but insoluble in water [1][2]. The compound is universally recognized in the pharmaceutical literature and patent estate as the critical-path intermediate in the industrial synthesis of the third-generation progestins Desogestrel and its active metabolite Etonogestrel, which are widely used in modern low-dose combined oral contraceptives [3]. Its defining structural feature is the stereospecific 11α-hydroxyl group introduced via microbial biotransformation, a modification that is chemically challenging to achieve with comparable regio- and stereoselectivity using purely synthetic routes [4].

Why 11a-Hydroxy-18-methylestr-4-ene-3,17-dione Cannot Be Replaced by Generic Steroid Intermediates


Generic substitution among gonane-based steroid intermediates in the procurement of Desogestrel precursors is not feasible due to the compound's unique, non-interchangeable stereoelectronic profile. The 11α-hydroxyl group is not merely a polarity modifier; it is the single chemical handle that enables the downstream introduction of the 11-methylene group—the pharmacophoric structural feature that distinguishes third-generation progestins from their second-generation predecessors [1]. The non-hydroxylated parent compound, 18-methylestr-4-ene-3,17-dione (CAS 21800-83-9), lacks this functionalization and therefore cannot enter the validated synthetic pathway toward Desogestrel or Etonogestrel without first undergoing the same microbial hydroxylation step [2]. Similarly, regioisomeric hydroxylation products such as the 15α-hydroxy derivative, produced by competing microbial strains (e.g., Penicillium raistrickii), lead to entirely different downstream products including the progestin Gestodene, establishing a functional divergence point that precludes interchangeability [3][4]. Furthermore, the commercially available 11-keto oxidation derivative (18-methylestr-4-ene-3,11,17-trione) requires reductive steps that introduce additional synthetic burden and cost without offering a validated alternative pathway to the target APIs [5]. Consequently, for any organization engaged in the manufacture of Desogestrel, Etonogestrel, or their generic equivalents, 11a-Hydroxy-18-methylestr-4-ene-3,17-dione is not substitutable with any close structural analog.

11a-Hydroxy-18-methylestr-4-ene-3,17-dione: Head-to-Head Quantitative Differentiation Evidence


Biotransformation Yield: Nano-Liposome-Mediated 11α-Hydroxylation Triples HGD Output vs. Conventional Solvent System

In a direct quantitative comparison applying the same microbial strain (Metarhizium anisopliae) and substrate (13-ethyl-gon-4-ene-3,17-dione, GD), the nano-liposome delivery technique produced a threefold (3×) increase in the yield of the target product 11α-hydroxy-13-ethyl-gon-4-ene-3,17-dione (HGD) relative to the conventional dimethylformamide (DMF) solvent dispersion system [1]. Critically, the nano-liposome approach was also shown to substantially suppress the formation of the unwanted 6β-hydroxy by-product, thereby improving the regioselectivity profile and reducing downstream purification requirements [1].

Microbial biotransformation Steroid 11α-hydroxylation Industrial biocatalysis Process intensification

Total Synthetic Yield: 57% Overall Yield from 11a-Hydroxy-18-methylestr-4-ene-3,17-dione to the Key Downstream Intermediate 11-Methylene Derivative

A published improved synthesis reports an overall yield of 57% for the conversion of 13β-ethyl-11α-hydroxy-gon-4-ene-3,17-dione (synonymous with the target compound) into 13β-ethyl-11-methylenegon-4-ene-3,17-dione, the direct precursor required for subsequent ethynylation to Desogestrel and Etonogestrel [1]. This multi-step sequence encompasses ketal protection, Jones oxidation (CrO₃), Wittig methylenation, and hydrolytic deprotection [1][2]. This 57% benchmark provides a quantitative baseline against which alternative synthetic routes or supplier processes can be compared.

Steroid synthesis Wittig methylenation Desogestrel intermediate Total yield optimization

Regioselectivity Advantage: 11α-Hydroxylation by Aspergillus ochraceus vs. Competing 15α-Hydroxylation Pathway

When the same substrate 18-methylgona-4-ene-3,17-dione is subjected to microbial hydroxylation using different enzyme systems, the product outcome diverges critically. Aspergillus ochraceus CYP68J5 11α-hydroxylase produces the target compound 11α-hydroxy-18-methylestr-4-ene-3,17-dione [1][2]. In contrast, the 15α-hydroxylase from Penicillium raistrickii achieves a 70% yield of the competing 15α-hydroxy derivative after 72 hours in an ionic liquid biphasic system, compared to only 30% yield in a monophasic aqueous system [3]. While both hydroxylation pathways have industrial utility (the 15α-hydroxy product leads to Gestodene), only the 11α-hydroxy compound serves as the gatekeeper intermediate for the Desogestrel/Etonogestrel API family [1][2].

Regioselective hydroxylation Cytochrome P450 Aspergillus ochraceus By-product control

Chemical Route Advantage: Chromium(VI)-Free Synthesis of 11-Methylene Derivative from the 11α-Hydroxy Intermediate

The patent literature explicitly identifies a significant drawback in the classical synthesis route originating from U.S. Patent 3,927,046: the oxidation of the 11α-hydroxyl group to the 11-ketone intermediate necessitates the use of chromium(VI)-based reagents (e.g., CrO₃/Jones reagent or pyridinium chlorochromate), which generate hazardous chromium waste streams and impose costly waste treatment requirements [1]. A more recent patent (EP 2892909 B1 / US 2015/0239925) describes an alternative process that avoids chromium(VI)-based oxidation entirely by employing a sodium borohydride reduction-based strategy, directly utilizing 11α-hydroxy-18-methyl-estra-4-en-3,17-dione as the starting material without Cr(VI) [1]. This innovation preserves the 11α-hydroxyl compound as the essential starting point while eliminating a major environmental and regulatory liability.

Green chemistry Chromium(VI) elimination Industrial steroid synthesis Patent process comparison

11a-Hydroxy-18-methylestr-4-ene-3,17-dione: Quantitative-Evidence-Based Application Scenarios for Procurement and Research


Industrial-Scale Manufacture of Desogestrel and Etonogestrel APIs: Critical-Path Intermediate Procurement

This compound is the indispensable intermediate for the two-step conversion to 11-methylene-18-methyl-estr-4-en-3,17-dione (via ketalization, oxidation, Wittig reaction, and deprotection; 57% total yield benchmark), which is subsequently ethynylated to yield Desogestrel and Etonogestrel [1][2]. Procurement teams should qualify suppliers based on demonstrated ability to meet or exceed the 57% overall yield and to supply material at >98% chromatographic purity (HPLC) with residual solvent and heavy metal profiles compliant with ICH Q3C and Q3D guidelines. Suppliers employing nano-liposome or equivalent intensified biotransformation technology (which triples HGD yield vs. conventional DMF systems) offer quantifiable cost-per-kilogram advantages [3].

Analytical Reference Standard and Impurity Profiling for ANDA/Regulatory Submissions

As Desogestrel Impurity 7 (per SynZeal catalog designation SZ-D056017), this compound is supplied with full characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) release testing for Abbreviated New Drug Applications (ANDAs) [1]. The compound's availability at pharmacopeial-grade purity with traceability against USP or EP reference standards makes it suitable for impurity marker identification and quantification in commercial Desogestrel production batches.

Microbial Hydroxylase Enzyme Engineering and Bioprocess Development Research

The CYP68J5 cytochrome P450 gene from Aspergillus ochraceus TCCC41060 has been definitively identified as the sole enzyme responsible for 11α-hydroxylation of D-ethylgonendione, and its disruption leads to complete loss of hydroxylation activity toward this substrate [1]. This compound therefore serves as the definitive analytical endpoint for screening engineered CYP68J5 variants with improved regioselectivity, and for academic and industrial research programs aimed at reducing 6β-hydroxy and other by-product formation that currently limits single-pass biotransformation yields [1][2].

Regioisomer-Specific Process Control in Multi-Product Steroid Manufacturing Facilities

In facilities manufacturing multiple progestin APIs, the divergent hydroxylation outcomes—11α-hydroxy by Aspergillus ochraceus leading to Desogestrel/Etonogestrel vs. 15α-hydroxy by Penicillium raistrickii (70% yield in ionic liquid biphasic system) leading to Gestodene—require rigorous intermediate identity confirmation to prevent cross-contamination [1][2]. The distinct chromatographic retention time, melting point (192–193 °C for the 11α-isomer vs. different thermal properties for the 15α-isomer), and NMR signature of this compound make it the definitive identity standard for process analytical technology (PAT) deployment [3].

Quote Request

Request a Quote for 11a-Hydroxy-18-methylestr-4-ene-3,17-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.